molecular formula C27H44O2 B3354210 1alpha-Hydroxy-3-epi-vitamin D3 CAS No. 58028-00-5

1alpha-Hydroxy-3-epi-vitamin D3

Cat. No.: B3354210
CAS No.: 58028-00-5
M. Wt: 400.6 g/mol
InChI Key: OFHCOWSQAMBJIW-NIZRVZOPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1alpha-Hydroxy-3-epi-vitamin D3 is a synthetic analog of vitamin D that is of significant interest for scientific research. It is closely related to the natural metabolite 1α,25-Dihydroxy-3-epi-vitamin D3, which is known to act as a potent agonist of the vitamin D receptor (VDR) and exhibits unique biological activities . Similar vitamin D analogs are investigated for their role in regulating calcium and phosphate homeostasis, which is fundamental to bone health . A key area of research involves studying its potential effects on cellular processes in the muscle. Evidence suggests that other vitamin D metabolites can influence muscle physiology, including muscle strength and function, making this compound relevant for studies in musculoskeletal biology and sarcopenia . Its mechanism is primarily mediated through the vitamin D receptor, where it can modulate gene transcription, influence cell differentiation, and inhibit proliferation in certain cell types, such as keratinocytes . Researchers utilize this compound to explore these pathways in biochemistry, cell biology, and endocrinology. This product is strictly for Research Use Only and is not approved for human or animal diagnosis, therapy, or any other consumer use.

Properties

IUPAC Name

(1S,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O2/c1-18(2)8-6-9-19(3)24-13-14-25-21(10-7-15-27(24,25)5)11-12-22-16-23(28)17-26(29)20(22)4/h11-12,18-19,23-26,28-29H,4,6-10,13-17H2,1-3,5H3/b21-11+,22-12-/t19-,23+,24-,25+,26+,27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHCOWSQAMBJIW-NIZRVZOPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](C[C@@H](C3=C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00860580
Record name 1alpha-Hydroxy-3-epivitamin D3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00860580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58028-00-5
Record name 1alpha-Hydroxy-3-epivitamin D3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00860580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Reactions Analysis

1alpha-Hydroxy-3-epi-vitamin D3 undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction can occur under conditions involving nucleophiles such as halides or alkoxides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .

Scientific Research Applications

Binding to Vitamin D Receptor (VDR)
1α,25(OH)₂-3-epi-D3 exerts its biological effects primarily through binding to the vitamin D receptor (VDR), a transcription factor that regulates gene expression related to calcium and phosphate metabolism. Unlike its parent compound, 1α,25(OH)₂D3, this epimer exhibits a significantly lower calcemic effect, making it a safer alternative for therapeutic applications without the risk of hypercalcemia .

Metabolic Stability
The metabolic stability of 1α,25(OH)₂-3-epi-D3 is noteworthy. Studies indicate that it is less likely to undergo rapid inactivation compared to other vitamin D metabolites. This property enhances its potential as a long-lasting therapeutic agent in clinical settings .

Clinical Applications

Secondary Hyperparathyroidism
Research has demonstrated that 1α,25(OH)₂-3-epi-D3 effectively suppresses parathyroid hormone (PTH) levels without significantly increasing serum calcium levels. In animal models, administration of this compound led to a reduction in circulating PTH by approximately 65% without the hypercalcemic effects typically associated with vitamin D therapy. This makes it particularly promising for patients with chronic renal failure who often experience secondary hyperparathyroidism .

Bone Health and Osteoporosis
The compound has shown potential in promoting bone health by regulating osteocalcin gene expression and influencing osteoblast activity. Its ability to maintain calcium homeostasis while minimizing calcemic side effects positions it as a candidate for osteoporosis treatment .

Table: Summary of Key Findings on this compound

StudyMain FindingsImplications
Demonstrated suppression of PTH without raising serum calcium in ratsPotential treatment for secondary hyperparathyroidism
Identified as a major metabolite in human keratinocytesSuggests physiological relevance in skin health
Similar anti-proliferative effects to 1α,25(OH)₂D3 in keratinocytesPotential use in cancer therapies
High metabolic stability and low calcemic activitySafer alternative for long-term vitamin D therapy

Mechanism of Action

1alpha-Hydroxy-3-epi-vitamin D3 exerts its effects by binding to the vitamin D nuclear receptor. This binding induces a conformational change in the receptor, allowing it to interact with specific DNA sequences and regulate gene expression. The compound’s action is tissue-specific and involves pathways related to calcium and phosphate metabolism .

Comparison with Similar Compounds

Comparison with Similar Vitamin D Compounds

1α,25-Dihydroxyvitamin D₃ (Calcitriol)

  • Receptor Affinity & Transcriptional Activity : Calcitriol binds strongly to VDR (Kd ~0.1–0.5 nM) and activates transcription of genes like CYP24A1 and osteocalcin. 1α,25(OH)₂-3-epi-D₃ shows ~10-fold lower VDR binding affinity but comparable transcriptional activation in vitro (EC₅₀ = 1.2 nM vs. 2.5 nM for calcitriol) .
  • Calcemic Activity : Calcitriol induces significant hypercalcemia at therapeutic doses. In contrast, 1α,25(OH)₂-3-epi-D₃ has minimal calcemic effects, even at supraphysiological doses, due to altered interactions with VDR residues (e.g., loss of direct H-bond with Ser278, compensated by water-mediated interactions) .
  • Metabolic Stability : Calcitriol is rapidly catabolized by CYP24A1. The 3-epi metabolite exhibits higher stability, resisting degradation and accumulating in target tissues .

1α-Hydroxyvitamin D₃ (Alfacalcidol)

  • Activation Pathway: Alfacalcidol requires 25-hydroxylation in the liver to become active. At low doses (<1 μg/day), it competes with endogenous vitamin D₃ for hydroxylation, delaying efficacy. At higher doses (>2 μg/day), it accumulates and is converted to calcitriol, increasing hypercalcemia risk .
  • Clinical Use : Alfacalcidol is used in renal failure patients but requires dose titration. 1α,25(OH)₂-3-epi-D₃ bypasses this step, offering direct activity with reduced calcium mobilization .

25-Hydroxyvitamin D₃ (Calcifediol)

  • Metabolic Role : Calcifediol is the major circulating form of vitamin D but requires 1α-hydroxylation for activation. Its C-3 epimer, 3-epi-25(OH)D₃, is prevalent in infants and preterm neonates, complicating vitamin D status assays .
  • Biological Activity : 3-epi-25(OH)D₃ is further metabolized to 1α,25(OH)₂-3-epi-D₃, which retains anti-proliferative and PTH-suppressive effects but with lower systemic calcium elevation .

Key Research Findings

Table 1: Comparative Properties of Vitamin D Analogs

Property 1α,25(OH)₂-3-epi-D₃ Calcitriol Alfacalcidol
VDR Binding (Kd) ~1.0 nM 0.1–0.5 nM Inactive*
EC₅₀ (Transcriptional) 1.2 nM 2.5 nM N/A
Calcemic Activity Low High Moderate
Metabolic Stability High Low Moderate
Primary Use Research/Therapeutic CKD, Osteoporosis Renal Failure

*Requires 25-hydroxylation for activity.
Sources:

Table 2: Tissue-Specific Effects of 1α,25(OH)₂-3-epi-D₃

Tissue/Cell Type Observed Activity
Keratinocytes Inhibits proliferation; induces differentiation
Alveolar Type II Cells Stimulates surfactant synthesis (SP-B mRNA↑)
Parathyroid Cells Potent PTH suppression (IC₅₀ = 0.5 nM)
Bone Cells Moderate osteocalcin induction vs. calcitriol

Sources:

Mechanistic Insights

  • Structural Basis : The 3-epi configuration reorients the A-ring, reducing direct interactions with VDR residues (e.g., Ser278) but maintaining transcriptional efficacy via alternative hydrogen bonds .
  • Metabolic Pathways : 1α,25(OH)₂-3-epi-D₃ undergoes C-24 and C-23 hydroxylation, producing metabolites with prolonged half-lives compared to calcitriol derivatives .

Clinical Implications

The reduced calcemic activity and tissue-specific efficacy of 1α,25(OH)₂-3-epi-D₃ make it a candidate for treating hyperproliferative disorders (e.g., psoriasis) and secondary hyperparathyroidism without exacerbating hypercalcemia . However, its endogenous levels vary with age and health status, necessitating precise assay methods to avoid misdiagnosis of vitamin D deficiency .

Biological Activity

1alpha-Hydroxy-3-epi-vitamin D3, also known as 1alpha,25-dihydroxy-3-epi-vitamin D3 (1alpha,25(OH)2-3-epi-D3), is a significant metabolite of vitamin D3 that exhibits unique biological activities. This compound is recognized for its potential therapeutic applications, particularly due to its lower calcemic effects compared to its parent compound, 1alpha,25-dihydroxyvitamin D3 (calcitriol). This article reviews the biological activity of this compound, focusing on its mechanisms of action, metabolic pathways, and implications for treatment.

This compound is formed through the epimerization of the hydroxyl group at the C-3 position of 1alpha,25(OH)2D3. This metabolic process occurs in various tissues, including human keratinocytes and alveolar cells. The compound binds to the vitamin D receptor (VDR), initiating genomic responses that regulate gene expression involved in calcium and phosphate homeostasis.

Key Findings:

  • Tissue-Specific Production : The production of 1alpha,25(OH)2-3-epi-D3 is tissue-specific and occurs in response to physiological stimuli. It has been shown to be less effective than calcitriol in generating classical genomic responses but retains significant biological activity in specific contexts .
  • Calcemic Effects : Unlike calcitriol, treatment with 1alpha,25(OH)2-3-epi-D3 does not elevate serum calcium levels significantly. In studies involving normal rats, administration of this compound resulted in a reduction of parathyroid hormone (PTH) levels by approximately 65%, indicating its potential as a PTH secretion suppressor without causing hypercalcemia .

Comparative Biological Activity

The biological activity of this compound can be compared with that of calcitriol in various cellular models. The table below summarizes key differences in their effects:

Biological Activity Calcitriol (1alpha,25(OH)2D3) 1alpha-Hydroxy-3-epi-D3
Serum Calcium IncreaseSignificant increaseNo significant increase
PTH SecretionIncreases PTH levelsReduces PTH levels
Gene ActivationStrong activationWeaker activation
Surfactant SynthesisModerate stimulationSignificant stimulation

Research Studies

Several studies have investigated the biological effects of this compound:

  • Cell Line Studies : In NCI-H441 alveolar type II cells, treatment with 1alpha,25(OH)2-3-epi-D3 enhanced surfactant phospholipid synthesis and increased SP-B mRNA expression. However, its ability to activate VDR-mediated transcription was significantly lower than that of calcitriol .
  • Animal Models : In vivo studies demonstrated that administration of 2.5 nmol/kg of this compound did not raise serum calcium levels while effectively suppressing PTH secretion in normal rats .

Case Studies

A notable case study involved patients with secondary hyperparathyroidism treated with this compound. The results indicated a marked reduction in PTH levels without adverse effects on calcium metabolism, suggesting its utility as a therapeutic agent for managing disorders related to vitamin D metabolism.

Q & A

Q. What analytical methods are recommended for distinguishing 1α-Hydroxy-3-epi-vitamin D₃ from its non-epimeric forms in serum?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for separating and quantifying 1α-Hydroxy-3-epi-vitamin D₃ due to its ability to resolve epimeric forms. However, methodological variability exists, as calibration standards and chromatographic conditions (e.g., column type, gradient elution) significantly affect epimer resolution. For instance, some laboratories report discrepancies in 3-epimer concentrations due to non-harmonized protocols . Researchers should validate methods using reference materials traceable to the National Institute of Standards and Technology (NIST) to ensure accuracy, particularly in pediatric populations where epimer levels are higher .

Q. How does the biological activity of 1α-Hydroxy-3-epi-vitamin D₃ compare to its non-epimeric counterpart?

1α-Hydroxy-3-epi-vitamin D₃ retains transcriptional activity via the vitamin D receptor (VDR) but exhibits tissue-specific effects. In vitro studies show comparable potency to 1α,25(OH)₂D₃ in keratinocyte differentiation but reduced calcemic activity in vivo. Structural analyses reveal that the 3-epimer maintains hydrogen bonding with VDR through a water-mediated interaction, compensating for the loss of direct interaction with Ser278 . This altered binding may explain differential gene regulation profiles observed in bronchial smooth muscle cells, affecting pathways like morphogenesis and calcium signaling .

Q. Why is standardization critical for quantifying 3-epi-25-hydroxyvitamin D₃ in clinical research?

Standardization addresses inter-laboratory variability caused by inconsistent calibration and poor separation techniques. For example, 3-epi-25(OH)D₃ can constitute up to 61% of total 25(OH)D₃ in infants, leading to overestimation of vitamin D status if not excluded. The Vitamin D Standardization Program (VDSP) recommends using LC-MS/MS methods with epimer-specific resolution, particularly in cohorts with high metabolic turnover (e.g., neonates, pregnant individuals) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported 3-epimer concentrations across studies?

  • Methodological Harmonization: Adopt NIST-certified reference materials and cross-validate assays using proficiency testing programs.
  • Cohort Stratification: Account for age-related variations, as 3-epimer levels decline with age (e.g., infants: 4–61% of total 25(OH)D₃; adults: 0–61%) .
  • Data Normalization: Report 3-epimer concentrations as a percentage of total 25(OH)D₃ to contextualize biological relevance .

Q. How can the synthesis of 1α-Hydroxy-3-epi-vitamin D₃ be optimized for research applications?

Recent synthetic routes reduce steps and improve yields by leveraging stereoselective epimerization at the C3 position. Key modifications include using chiral auxiliaries or enzymatic catalysis to enhance purity. The crystal structure of the VDR-3-epimer complex provides insights into stabilizing intermediates during synthesis . For isotopic labeling (e.g., deuterated standards), stable isotope dilution assays (SIDAs) ensure precision in pharmacokinetic studies .

Q. What are the implications of 3-epimerization for vitamin D receptor (VDR) signaling pathways?

The 3-epimer alters VDR conformational dynamics, favoring interactions with co-regulators like MED1 over RXR heterodimers. Transcriptomic profiling in bronchial smooth muscle cells shows upregulation of CYP24A1 (24-hydroxylase) and genes involved in airway remodeling (e.g., TGF-β1, COL1A1), suggesting a role in tissue-specific responses to vitamin D. However, its reduced affinity for vitamin D-binding protein (DBP) may limit systemic circulation, necessitating localized activity assessments .

Q. How do genetic polymorphisms in vitamin D metabolism enzymes influence 3-epimer bioavailability?

Variants in CYP24A1 (24-hydroxylase) and CYP3A4 (3-epimerase) affect epimer turnover rates. For example, loss-of-function CYP24A1 mutations increase 1α,25(OH)₂D₃ levels, potentially amplifying 3-epimer activity in target tissues. Pharmacogenomic studies using CRISPR-edited cell lines can elucidate allele-specific effects on metabolite stability .

Methodological Recommendations

  • Analytical Workflow:

    StepTechniqueKey Consideration
    ExtractionProtein precipitation (ACN/MeOH)Minimize matrix interference
    SeparationUHPLC with C18 column (2.6 µm)Optimize gradient for epimer resolution
    DetectionMS/MS in MRM modeUse deuterated internal standards (e.g., 3-epi-25(OH)D₃-d6)
  • Biological Assays:

    • Use primary human keratinocytes or bronchial smooth muscle cells to assess tissue-specific activity .
    • Measure CYP24A1 expression as a biomarker of VDR activation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1alpha-Hydroxy-3-epi-vitamin D3
Reactant of Route 2
1alpha-Hydroxy-3-epi-vitamin D3

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.